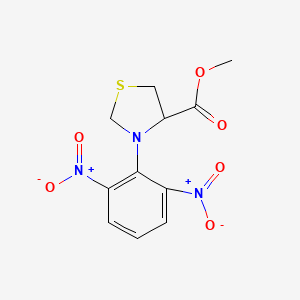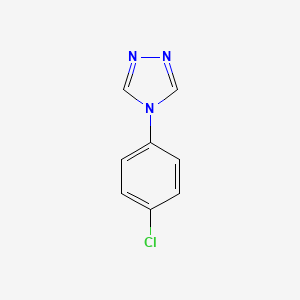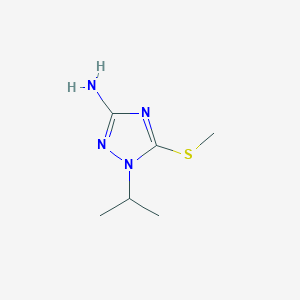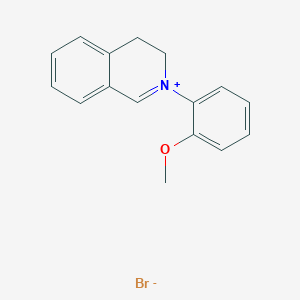
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is a complex organic compound that features a thiazolidine ring, a dinitrophenyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2,6-dinitrophenyl derivatives with thiazolidine-4-carboxylate esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenyl amines .
Aplicaciones Científicas De Investigación
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism by which Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dinitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring may interact with specific protein sites, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2,6-dinitrophenylamine: Shares the dinitrophenyl group but lacks the thiazolidine ring, leading to different reactivity and applications.
Bis(3-methyl-2,6-dinitrophenyl)methanethione: Contains two dinitrophenyl groups and a methanethione linkage, offering unique properties for research.
Uniqueness
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to its combination of a thiazolidine ring and a dinitrophenyl group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
89860-83-3 |
|---|---|
Fórmula molecular |
C11H11N3O6S |
Peso molecular |
313.29 g/mol |
Nombre IUPAC |
methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H11N3O6S/c1-20-11(15)9-5-21-6-12(9)10-7(13(16)17)3-2-4-8(10)14(18)19/h2-4,9H,5-6H2,1H3 |
Clave InChI |
KDMYCLXSXNRWPB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CSCN1C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)








